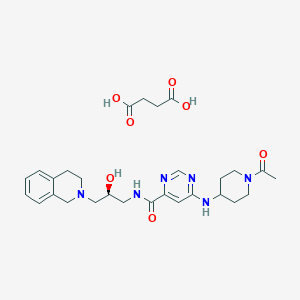

Pemrametostat succinate

Description

Overview of Protein Arginine Methyltransferases (PRMTs) in Cellular Biology

Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play a crucial role in cellular regulation by catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins. mdpi.com This post-translational modification, known as arginine methylation, is a widespread and vital process that influences a multitude of cellular functions. biologists.commdpi.com

There are nine identified human PRMTs, which are categorized into three types based on the type of methylation they catalyze:

Type I PRMTs: Catalyze the formation of asymmetric dimethylarginine (ADMA). This group includes PRMT1, 2, 3, 4, 6, and 8. bmj.com PRMT1 is the predominant enzyme in this class, responsible for about 90% of ADMA formation in mammalian cells. mdpi.com

Type II PRMTs: Catalyze the formation of symmetric dimethylarginine (SDMA). This group includes PRMT5 and PRMT9. bmj.com

Type III PRMTs: Catalyze only the formation of monomethylarginine (MMA). PRMT7 is a unique member of this class. mdpi.com

These modifications are critical for a diverse range of biological processes, including:

Gene transcription and regulation: PRMTs can methylate histones, the proteins around which DNA is wound, thereby influencing chromatin structure and gene accessibility. ashpublications.orgbohrium.com

RNA processing and splicing: Many proteins involved in RNA metabolism and splicing are substrates for PRMTs. bohrium.comfrontiersin.org

DNA damage response: PRMTs play a significant role in DNA repair pathways by methylating DNA repair proteins or histones. mdpi.com

Signal transduction: Arginine methylation can modulate protein-protein interactions and signaling pathways. frontiersin.org

Cell metabolism: PRMTs are involved in regulating metabolic processes within the cell. bohrium.com

The diverse functions of PRMTs underscore their importance in maintaining cellular homeostasis.

The Role of PRMT5 in Oncogenesis and Disease Progression

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II enzyme that has been increasingly implicated in the development and progression of various cancers. ashpublications.org It is frequently overexpressed in a wide array of malignancies, and this overexpression often correlates with poor patient prognosis, larger tumor size, and advanced tumor grade in cancers such as lung, breast, and liver cancer. bmj.comallenpress.com

PRMT5 contributes to oncogenesis through several mechanisms:

Epigenetic Gene Silencing: PRMT5 can symmetrically dimethylate histone residues, such as H3R8 and H4R3, which is generally associated with transcriptional repression. nih.gov This can lead to the silencing of tumor suppressor genes. frontiersin.org For instance, in B-cell lymphoma, PRMT5 activity represses miRNAs that target oncogenes like cyclin D1 and c-myc. nih.govcell-stress.com

Regulation of Splicing: PRMT5 is crucial for the proper splicing of numerous pre-mRNAs. Dysregulation of this process can lead to the production of aberrant proteins that promote cancer growth.

Post-translational Modification of Non-Histone Proteins: PRMT5 methylates a variety of non-histone proteins that are key players in oncogenic signaling pathways. ashpublications.org For example, it can methylate and control the activity of proteins like p53 and transcription factors such as E2F1. ashpublications.org

Promotion of Cell Proliferation and Survival: By regulating the expression of genes involved in the cell cycle and apoptosis, PRMT5 can drive uncontrolled cell growth and prevent cancer cell death. mycancergenome.orgnih.gov In mantle cell lymphoma, PRMT5 supports oncogenic signaling pathways, contributing to tumor growth and survival. ashpublications.org

Contribution to Cancer Stem Cell Renewal: PRMT5 activity has been linked to the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and drug resistance. nih.govcell-stress.com

Immune Evasion: PRMT5 activity can suppress anti-tumor immune responses, creating an environment that allows cancer cells to evade detection and destruction by the immune system. cell-stress.com

Rationale for Targeting PRMT5 in Therapeutic Interventions

The central role of PRMT5 in driving multiple oncogenic pathways makes it a compelling target for cancer therapy. nih.govcell-stress.com The rationale for developing PRMT5 inhibitors is built on the observation that cancer cells are often highly dependent on the enzymatic activity of PRMT5 for their survival and proliferation.

Key reasons for targeting PRMT5 include:

Overexpression in Tumors: The frequent upregulation of PRMT5 in various cancers provides a therapeutic window, as inhibiting its activity may have a more pronounced effect on cancer cells than on normal cells. bmj.comallenpress.com

Broad Impact on Cancer Hallmarks: By inhibiting PRMT5, it is possible to simultaneously disrupt multiple cancer-promoting processes, including uncontrolled proliferation, evasion of apoptosis, and altered gene expression. bmj.com

Potential to Overcome Drug Resistance: PRMT5 has been implicated in resistance to certain chemotherapies. allenpress.com Targeting PRMT5 could therefore represent a strategy to resensitize tumors to existing treatments or overcome resistance mechanisms.

Synergistic Potential with Other Therapies: Combining PRMT5 inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, may lead to enhanced therapeutic effects. dovepress.comlarvol.com For example, research has shown that PRMT5 inhibition can synergize with cisplatin (B142131) in triple-negative breast cancer cell lines. dovepress.com

Targeting Cancer Stem Cells: Given the role of PRMT5 in cancer stem cell maintenance, its inhibition holds the promise of targeting the root of tumor recurrence and metastasis. nih.gov

The development of selective PRMT5 inhibitors like pemrametostat is a direct result of this strong scientific rationale.

Pemrametostat Succinate (B1194679) as a Selective PRMT5 Inhibitor: A Research Perspective

Pemrametostat is an orally active and selective inhibitor of PRMT5. selleckchem.comaxonmedchem.com It functions by binding to the substrate recognition site of the PRMT5 enzyme, thereby blocking its methyltransferase activity. mycancergenome.orgnih.gov This leads to a decrease in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. nih.gov

From a research perspective, pemrametostat has been investigated for its potential to:

Inhibit Tumor Growth: Preclinical studies have shown that pemrametostat can potently inhibit tumor growth in various cancer models, both in vitro and in vivo. selleckchem.com For example, in mantle cell lymphoma xenograft models, a similar PRMT5 inhibitor demonstrated significant tumor growth inhibition. researchgate.net

Induce Cell Cycle Arrest and Apoptosis: By inhibiting PRMT5, pemrametostat can halt the cell cycle and trigger programmed cell death in cancer cells. nih.gov

Modulate Gene Expression: The inhibition of PRMT5 by pemrametostat can alter the expression of genes involved in cell proliferation, potentially increasing the expression of anti-proliferative genes and decreasing the expression of pro-proliferative genes. mycancergenome.orgnih.gov

Serve as a Tool for Biological Study: Selective inhibitors like pemrametostat are invaluable research tools for further elucidating the complex biological roles of PRMT5 in both normal physiology and disease states. researchgate.net

Clinical trials have been initiated to evaluate the safety and efficacy of pemrametostat in patients with various solid tumors and hematological malignancies, including non-Hodgkin's lymphoma and myelodysplastic syndrome. ontosight.ainih.govmycancergenome.org These studies are crucial for understanding the therapeutic potential of this targeted agent.

Table of Research Findings on PRMT5 Inhibition

| Finding | Cancer Type/Model | Implication | Reference(s) |

|---|---|---|---|

| PRMT5 inhibition impairs tumor growth in xenograft models. | Triple-Negative Breast Cancer | Demonstrates in vivo efficacy. | dovepress.com |

| Inhibition of PRMT5 leads to cell death in mantle cell lymphoma cell lines. | Mantle Cell Lymphoma | Shows direct anti-tumor activity. | researchgate.net |

| Targeting PRMT5 suppresses the self-renewal of liver cancer stem cells. | Hepatocellular Carcinoma | Suggests potential to target cancer stem cells. | thno.org |

| PRMT5 inhibition synergizes with cisplatin to impair cell proliferation. | Triple-Negative Breast Cancer | Highlights potential for combination therapies. | dovepress.com |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| Pemrametostat succinate | |

| GSK3326595 | |

| EPZ015938 | |

| S-adenosylmethionine | |

| Cisplatin | |

| EPZ015666 | |

| DW14800 |

Structure

3D Structure of Parent

Properties

CAS No. |

1848944-46-6 |

|---|---|

Molecular Formula |

C28H38N6O7 |

Molecular Weight |

570.6 g/mol |

IUPAC Name |

6-[(1-acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide;butanedioic acid |

InChI |

InChI=1S/C24H32N6O3.C4H6O4/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29;5-3(6)1-2-4(7)8/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28);1-2H2,(H,5,6)(H,7,8)/t21-;/m0./s1 |

InChI Key |

GXLSVNOMQNNGQM-BOXHHOBZSA-N |

Isomeric SMILES |

CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O.C(CC(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Pemrametostat Succinate

Selective Inhibition of PRMT5 Enzymatic Activity

Pemrametostat's primary mode of action is the direct and selective inhibition of the enzymatic function of PRMT5. ontosight.ai This enzyme plays a critical role in various cellular functions, including gene expression and RNA processing, through the methylation of arginine residues on proteins. ontosight.ainih.gov

Substrate Recognition Site Binding and Methyltransferase Activity Inhibition

Pemrametostat functions as a competitive inhibitor by binding to the substrate recognition site of the PRMT5 enzyme. nih.govnih.gov This binding event prevents the normal interaction between PRMT5 and its protein substrates. Research indicates that the binding of pemrametostat is facilitated by the presence of S-adenosyl-l-methionine (SAM), the natural cofactor for PRMT5, forming a stable ternary complex of PRMT5:SAM:inhibitor. biorxiv.orgbiorxiv.org By occupying the substrate-binding pocket, pemrametostat effectively blocks the methyltransferase activity of PRMT5, preventing the transfer of methyl groups from SAM to arginine residues on target proteins. nih.govbiorxiv.org

Modulation of Symmetric Dimethylarginine (sDMA) Levels

PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on various proteins, including histones. nih.govnih.gov A direct consequence of pemrametostat-mediated inhibition of PRMT5 is a significant reduction in the cellular levels of sDMA. nih.gov This decrease in sDMA has been observed in a concentration-dependent manner in cancer cells treated with pemrametostat. nih.gov sDMA is a crucial post-translational modification involved in protein-protein interactions and signal transduction. nih.gov

Table 1: Impact of Pemrametostat on Arginine Methylation

| Arginine Modification | Effect of Pemrametostat | Reference |

| Symmetric Dimethylarginine (sDMA) | Decrease | nih.gov |

| Monomethylated Arginine (MMA) | Decrease | nih.gov |

This table is based on available data and may not be exhaustive.

Impact on Monomethylated Arginine (MMA) Residues

In addition to its primary role in sDMA formation, PRMT5 can also catalyze the formation of monomethylated arginine (MMA). nih.govmycancergenome.org Consequently, the inhibition of PRMT5 by pemrametostat also leads to a decrease in the levels of MMA on various protein substrates. nih.gov This broad impact on both mono- and dimethylated arginine residues underscores the comprehensive inhibitory effect of pemrametostat on PRMT5's catalytic function. nih.gov

Downstream Epigenetic and Transcriptional Consequences

The inhibition of PRMT5's methyltransferase activity by pemrametostat initiates a series of downstream events that alter the epigenetic landscape and transcriptional programs of the cell.

Alterations in Histone Methylation (e.g., H2A, H3, H4)

A key downstream effect of pemrametostat is the alteration of histone methylation patterns. PRMT5 is known to methylate arginine residues on several histone proteins, including H2A, H3, and H4. nih.govnih.gov Specifically, the symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 3 on histone H2A (H2AR3me2s) are well-established marks deposited by PRMT5 that are associated with the suppression of gene transcription. nih.gov By inhibiting PRMT5, pemrametostat leads to a reduction in these repressive histone marks. nih.gov This change in the histone code can lead to a more open chromatin structure, making certain gene promoters more accessible to transcription factors.

Table 2: Histone Targets of PRMT5 Affected by Pemrametostat

| Histone | Specific Residue (if known) | Type of Methylation | Consequence of Inhibition | Reference |

| H2A | Arginine 3 (R3) | Symmetric Dimethylation | Decreased Methylation | nih.govnih.gov |

| H3 | Arginine 8 (R8) | Symmetric Dimethylation | Decreased Methylation | mdpi.com |

| H4 | Arginine 3 (R3) | Symmetric Dimethylation | Decreased Methylation | nih.govnih.gov |

This table summarizes the known histone targets of PRMT5 that are consequently affected by pemrametostat inhibition.

Modulation of Gene Expression Pathways

The epigenetic alterations induced by pemrametostat ultimately translate into significant changes in gene expression. nih.govmycancergenome.org By reducing repressive histone methylation, pemrametostat can lead to the increased expression of anti-proliferative genes. nih.gov Conversely, the inhibition of PRMT5 can also lead to the decreased expression of genes that promote cell proliferation. mycancergenome.org The specific gene expression pathways modulated by pemrametostat are context-dependent and can vary between different cell types. One notable example is the interplay between PRMT5 and the E2F1 transcription factor. PRMT5-mediated methylation of E2F1 influences the expression of genes involved in cell migration and invasion. nih.gov Therefore, inhibition of PRMT5 by agents like pemrametostat can disrupt these oncogenic pathways. nih.gov

Regulation of RNA Splicing Processes

The inhibition of PRMT5 by pemrametostat succinate (B1194679) profoundly impacts RNA splicing, a critical process for generating mature messenger RNA (mRNA) from precursor mRNA. mdpi.com PRMT5 is known to methylate various splicing factors, and its inhibition leads to widespread changes in alternative splicing events. biorxiv.orgunh.edu

In neuroblastoma, for instance, treatment with a PRMT5 inhibitor resulted in numerous alternative splicing events, including changes in 3'- and 5'-alternative splice sites, cassette exons, and intron retention. biorxiv.org This highlights the integral role of PRMT5 in maintaining the fidelity of the splicing process. One of the key mechanisms involves the methylation of serine/arginine-rich splicing factors (SRSFs) by PRMT5. This methylation can influence the recruitment of these factors to pre-mRNA, thereby directing splicing outcomes. unh.edu

Furthermore, PRMT5 activity is linked to the proper functioning of the spliceosome, the cellular machinery responsible for splicing. fredhutch.org Inhibition of PRMT5 can disrupt the maturation of the spliceosome itself, for example, by affecting the symmetrical arginine dimethylation of small nuclear ribonucleoprotein-associated protein B (SNRPB). drugbank.com This disruption can lead to global splicing alterations, impacting the expression of a multitude of genes.

Influence on Cell Cycle Progression

Pemrametostat succinate exerts significant control over cell cycle progression, primarily by inducing cell cycle arrest. nih.gov PRMT5 is essential for cell proliferation, and its inhibition often leads to a halt in the cell cycle, particularly at the G1 phase. nih.govfrontiersin.org This effect is mediated through the regulation of key cell cycle proteins.

Inhibition of PRMT5 has been shown to decrease the expression of crucial cell cycle regulators like cyclin D1 and cyclin E1. frontiersin.orgresearchgate.net These cyclins are vital for the progression of cells from the G1 to the S phase of the cell cycle. By downregulating these proteins, this compound effectively puts a brake on cell proliferation. Furthermore, PRMT5 inhibition can lead to the arrest of T-cell cycle progression at the G1/S checkpoint. frontiersin.org

Specific Target Engagement and Selectivity Profiling

This compound is a highly potent and selective inhibitor of PRMT5. biorxiv.org It is a substrate-competitive inhibitor, meaning it competes with the natural substrates of PRMT5 for binding to the enzyme's active site. biorxiv.orgbiorxiv.org

Studies have demonstrated the high specificity of pemrametostat (as GSK3326595) for PRMT5 through extensive proteomic profiling, including drug affinity chromatography and thermal profiling. biorxiv.orgbiorxiv.org This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The engagement of pemrametostat with PRMT5 is also influenced by the presence of S-adenosylmethionine (SAM), the cofactor for the methylation reaction. Evidence suggests that SAM can positively contribute to the binding of substrate-competitive inhibitors like pemrametostat, potentially by forming a stable ternary complex of PRMT5, SAM, and the inhibitor. biorxiv.orgbiorxiv.org

| Feature | Description | Reference |

| Inhibitor Type | Substrate-competitive | biorxiv.orgbiorxiv.org |

| Selectivity | High for PRMT5 | biorxiv.orgbiorxiv.org |

| Binding Influence | Positively influenced by SAM | biorxiv.orgbiorxiv.org |

Molecular Pathways Affected by PRMT5 Inhibition

The inhibition of PRMT5 by this compound triggers a cascade of effects on various molecular pathways that are critical for cancer cell survival and proliferation.

Disruption of Pro-proliferative Signaling in Cancer Cells

PRMT5 plays a significant role in promoting the growth and survival of cancer cells by activating pro-proliferative signaling pathways. nih.govnih.gov Inhibition of PRMT5 disrupts these pathways, leading to decreased cell proliferation and enhanced cell death. nih.gov

One of the key pathways affected is the WNT/β-catenin signaling pathway. nih.gov PRMT5 can epigenetically silence antagonists of this pathway, such as AXIN2 and WIF1. nih.gov By inhibiting PRMT5, these antagonists are re-expressed, leading to the downregulation of WNT/β-catenin target genes like CYCLIN D1, c-MYC, and SURVIVIN, which are crucial for cell proliferation. nih.gov

Activation of Anti-proliferative Gene Expression

Beyond disrupting pro-growth signals, the inhibition of PRMT5 by this compound can also lead to the increased expression of anti-proliferative genes. mycancergenome.org This is often achieved by reversing the repressive epigenetic marks that PRMT5 places on the promoter regions of tumor suppressor genes. cell-stress.comfrontiersin.org

PRMT5 is known to catalyze the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), which are generally associated with transcriptional repression. cell-stress.com By inhibiting PRMT5, the levels of these repressive marks are reduced, allowing for the re-expression of silenced tumor suppressor genes. nih.govcell-stress.com For example, PRMT5 has been shown to repress tumor suppressor genes such as ST7 and NM23 through its association with chromatin remodeling complexes. cell-stress.com

Impact on Specific Protein Substrates

The functional consequences of PRMT5 inhibition are mediated through its impact on a wide array of protein substrates. PRMT5 methylates both histone and non-histone proteins, thereby regulating their activity, stability, and localization.

| Protein Substrate | Effect of PRMT5 Methylation | Consequence of PRMT5 Inhibition | Reference |

| FUS | Involved in RNA binding and processing. | Altered RNA processing and potential links to neurodegenerative diseases. | ethz.ch |

| POLR2A | Symmetrical methylation allows recruitment of proteins for resolving RNA-DNA hybrids. | Impaired transcription termination. | drugbank.com |

| NCL | Symmetrically methylated by PRMT5. | Potential effects on ribosome biogenesis and cell proliferation. | drugbank.com |

| p53/TP53 | Methylation might affect target gene specificity. | Altered p53-mediated responses, potentially leading to cell cycle arrest or apoptosis. | drugbank.comfrontiersin.orgmdpi.com |

| SNRPB | Symmetrical dimethylation is involved in spliceosome maturation. | Disrupted mRNA splicing. | drugbank.com |

| MST2 | Data not available in the provided context. | --- | |

| HSP70 | Data not available in the provided context. | --- |

Preclinical Pharmacological Evaluation and Efficacy

In Vitro Antiproliferative and Antineoplastic Activities

In vitro studies have been crucial in elucidating the direct effects of pemrametostat on cancer cells, demonstrating its ability to inhibit cell growth and induce cell death pathways.

Pemrametostat has demonstrated significant antiproliferative activity across a diverse range of cancer cell lines. The compound's effectiveness is particularly noted in models with specific genetic backgrounds, such as those with MTAP-deletion. nih.gov Pharmacological inhibition of PRMT5 with pemrametostat has been shown to inhibit the growth of various cancer cell lines, including those derived from blastic plasmacytoid dendritic cell neoplasm (BPDCN), breast cancer, and sarcoma. larvol.com

Studies have shown that pemrametostat is effective in ER+/RB-deficient breast cancer cells, a subtype known for resistance to CDK4/6 inhibitors. larvol.com It has also shown potent activity in multiple MTAP-deleted cancer cell lines while displaying excellent selectivity over MTAP wild-type cells. nih.gov The growth of the patient-derived BPDCN cell line CAL-1 was also successfully inhibited by the compound. larvol.com

| Cell Line Type | Cancer Type | Observed Effect |

| ER+/RB-deficient cells | Breast Cancer | Synergistic growth inhibition when combined with fulvestrant (B1683766). larvol.com |

| MTAP-deleted cells | Various Cancers | Strong antiproliferation activity. nih.gov |

| CAL-1 | Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) | Growth inhibition. larvol.com |

| Sarcoma Cells (STS) | Soft Tissue Sarcoma | Regulation of cell metabolism and antiproliferative effects. |

| Breast & Ovarian Cancer Cells | Breast & Ovarian Cancer | Additive to synergistic growth inhibition when combined with a PARP inhibitor. nih.gov |

The antitumor effects of pemrametostat are not limited to inhibiting proliferation; the compound also actively induces programmed cell death (apoptosis) and halts the cell division cycle. In studies involving soft tissue sarcoma cells, the pharmacological inhibition of PRMT5 by pemrametostat was investigated through apoptosis and cell cycle assays. The inhibition of PRMT5 has been shown to result in cell cycle arrest and the induction of apoptosis in several types of cancer cells. researchgate.netscience.gov In glioma models, PRMT5 inhibitors promoted apoptosis. researchgate.net Similarly, in breast and ovarian cancer models, inhibiting PRMT5 led to increased markers of DNA damage, which can be a precursor to apoptosis. nih.gov This induction of DNA damage signatures suggests a mechanism by which pemrametostat sensitizes cancer cells to other therapies. nih.gov

In Vivo Antitumor Efficacy in Animal Models

Following promising in vitro results, pemrametostat was evaluated in various animal models to assess its efficacy in a more complex biological system.

Pemrametostat has demonstrated robust antitumor activity in multiple xenograft models, where human cancer cells are implanted into immunodeficient mice. selleckchem.com A dose-dependent antitumor effect has been observed in several studies. nih.govresearchgate.net

In a Z-138 lymphoma xenograft model, pemrametostat treatment resulted in statistically significant, dose-dependent tumor growth inhibition (% TGI), with higher doses leading to complete tumor regression (TGI > 100%). researchgate.net Similar potent effects were seen in pancreatic cancer xenografts, where the specific PRMT5 inhibitor inhibited tumor growth. larvol.com The compound has also shown considerable in vivo antitumor efficacy in an MV-4-11 xenograft model. larvol.com Furthermore, in breast and ovarian cancer xenografts (MDA-MB-468 and OVCAR-3, respectively), pemrametostat as a single agent resulted in significant tumor growth inhibition, an effect that was enhanced when combined with a PARP inhibitor, leading to tumor stasis and regression. nih.gov

| Xenograft Model | Cancer Type | Key Finding |

| Z-138 | Mantle Cell Lymphoma | Dose-dependent tumor growth inhibition, with values of 52.1%, 88.03%, and 106.05% for specific doses. researchgate.net |

| Human Pancreatic Cancer Xenografts | Pancreatic Cancer | Inhibition of tumor growth. larvol.com |

| MV-4-11 | Acute Myeloid Leukemia | Considerable antitumor efficacy. larvol.com |

| ER+/RB-deficient Breast Cancer Xenografts | Breast Cancer | Synergistic growth inhibition in combination with an ER degrader. larvol.com |

| MDA-MB-468 | Breast Cancer | Significant tumor growth inhibition as a single agent and tumor stasis/regression in combination. nih.gov |

| OVCAR-3 | Ovarian Cancer | Significant tumor growth inhibition as a single agent and tumor stasis/regression in combination. nih.gov |

| LU99 | Lung Cancer | Robust in vivo antitumor activity. nih.gov |

A critical aspect of cancer progression is metastasis, the spread of cancer cells to distant organs. crownbio.com Preclinical studies have indicated that pemrametostat may play a role in controlling this process. In a notable study using a nude mouse model, pemrametostat (GSK3326595) was shown to reduce liver metastasis of colorectal cancer (CRC) cells. selleckchem.com The same study found that the compound completely inhibited the distant metastasis of SW620 human colon adenocarcinoma cells. selleckchem.com

The ultimate goal of anticancer therapy is to extend patient survival. In preclinical settings, this is often measured by observing a survival advantage in animal models. In vivo studies combining PRMT5 inhibitors with other agents have demonstrated prolonged survival time in glioma models. researchgate.net Another study found that combining a TGF-β inhibitor with a PRMT5 inhibitor prolonged the survival rate of a murine pancreatic cancer model. jst.go.jp These findings, while often in combination settings, underscore the potential of targeting the PRMT5 pathway to improve survival outcomes.

Preclinical Efficacy in Specific Malignancies

Mantle Cell Lymphoma (MCL)

Preclinical studies have highlighted the potential of PRMT5 inhibition in Mantle Cell Lymphoma (MCL), an aggressive form of B-cell non-Hodgkin lymphoma. nih.gov In preclinical models of MCL, particularly those with mutations in ATM and/or TP53, PRMT5 inhibitors have shown profound antitumor effects. researchgate.net Genetic knockout of PRMT5 has been demonstrated to robustly inhibit tumor growth in vivo. researchgate.net Furthermore, co-targeting PRMT5 with inhibitors of ATR or CDK4 has resulted in synergistic antitumor effects both in vitro and in vivo, providing a rationale for combination therapeutic strategies in relapsed/refractory MCL. researchgate.net

Acute Myeloid Leukemia (AML)

In preclinical models of Acute Myeloid Leukemia (AML), inhibition of PRMT5 has shown significant anti-leukemic activity. nih.gov Increased PRMT5 activity has been demonstrated to promote AML growth both in vitro and in vivo, while its downregulation reduces it. ashpublications.org Pharmacologic inhibition of PRMT5 has been found to affect cell survival and proliferation of AML blasts. ashpublications.org GSK3326595, in particular, has been shown to inhibit proliferation and induce cell death in preclinical models of myeloid malignancies. researchgate.netresearchgate.netdoaj.orgaacrjournals.org The mechanism of action in some AML subtypes involves the reversal of transcriptional silencing of tumor suppressor genes. ashpublications.org For instance, PRMT5 inhibition can upregulate miR-29b, leading to the downregulation of oncogenes like FLT3. ashpublications.orgashpublications.org This action promotes apoptosis and induces myeloid differentiation in AML cells. nih.gov

Table 1: Preclinical Efficacy of PRMT5 Inhibition in Hematological Malignancies

| Malignancy | Model System | Key Findings |

|---|---|---|

| Mantle Cell Lymphoma | Mouse models with ATM/TP53 mutations | Profound antitumor effects; synergistic effects with ATR/CDK4 inhibitors. researchgate.net |

| Acute Myeloid Leukemia | In vitro cell lines, in vivo xenografts | Inhibition of proliferation, induction of apoptosis and myeloid differentiation. nih.govashpublications.orgresearchgate.net |

Pancreatic Cancer

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), the inhibition of PRMT5 has emerged as a promising therapeutic strategy, particularly in combination with standard-of-care chemotherapy. researchgate.net Both genetic depletion and pharmacologic inhibition of PRMT5 in clinically relevant orthotopic and metastatic patient-derived xenograft (PDX) mouse models of PDAC have demonstrated improved therapeutic responses when combined with gemcitabine-based therapy. researchgate.netaacrjournals.org The combination of a PRMT5 inhibitor with gemcitabine (B846) and paclitaxel (B517696) resulted in a lower final tumor weight and fewer metastatic tumors. researchgate.net Mechanistically, the depletion of PRMT5 leads to increased DNA damage in response to gemcitabine and paclitaxel treatment. researchgate.net

Sarcomas

High expression of the PRMT5 gene has been significantly associated with worsened metastasis-free survival in patients with soft tissue sarcomas (STS). nih.gov In preclinical studies, the PRMT5 inhibitor GSK595 (a research compound similar to pemrametostat) decreased the proliferation rate and clonogenicity of STS cell lines in vitro and inhibited tumor growth in vivo. nih.gov A key mechanism identified was the regulation of aerobic glycolysis through the downregulation of key glycolytic enzymes, as well as glucose uptake and lactate (B86563) production. nih.gov These findings suggest that pharmacologic inhibition of PRMT5 has significant antitumor activity in STS by targeting tumor cell metabolism. nih.gov

Hepatocellular Carcinoma (HCC)

PRMT5 is frequently overexpressed in hepatocellular carcinoma (HCC) and its inhibition has demonstrated anti-tumor activity in preclinical models. nih.govonclive.com In a mouse model of MYC-driven HCC, the PRMT5 inhibitor GSK3326595 suppressed the growth of liver tumors. The antitumor activity was associated with the up-regulation of the tumor suppressor gene Cdkn1b/p27. Furthermore, GSK3326595 treatment led to an increase in the infiltration of various immune cells, including CD4+ and CD8+ T cells, into the tumor microenvironment. Combination therapy of GSK3326595 with an anti-PD-1 immune checkpoint inhibitor showed improved therapeutic efficacy in HCC models. Another PRMT5 inhibitor, DW14800, was found to suppress the self-renewal capacity of liver cancer stem cells and promote their differentiation, leading to antitumor effects in vitro and in xenograft models. nih.gov

Breast Cancer

The inhibition of PRMT5 has been identified as a potential therapeutic strategy in estrogen receptor-positive (ER+)/retinoblastoma (RB)-deficient breast cancer, a subtype that can develop resistance to CDK4/6 inhibitors. onclive.com In preclinical models, the PRMT5 inhibitor pemrametostat suppressed the viability of ER+/RB1-knockout breast cancer cells. nih.gov Mechanistically, PRMT5 inhibition leads to the uncoupling of Fused in Sarcoma (FUS) from RNA polymerase II, resulting in intron retention in genes involved in DNA synthesis. onclive.com Furthermore, treatment with pemrametostat in combination with the ER degrader fulvestrant synergistically suppressed the growth of ER+/RB-deficient xenografts derived from both cell lines and patients. ashpublications.orgonclive.com

Colorectal Cancer (CRC)

Preclinical studies have indicated that PRMT5 inhibition can be effective in colorectal cancer models. The PRMT5 inhibitor GSK3326595 has been shown to rescue the suppression of E-cadherin, a key cell adhesion molecule, in CRC cells. nih.gov In in vivo models, GSK3326595 was found to reduce liver metastasis of CRC cells. nih.gov

Glioblastoma Multiforme (GBM)

PRMT5 is overexpressed in glioblastoma, and its inhibition has been shown to have an anti-tumor effect. mycancergenome.org Preclinical studies using the PRMT5 inhibitor LLY-283 demonstrated that its combination with the standard chemotherapeutic agent temozolomide (B1682018) (TMZ) significantly increased the cytotoxic effect on patient-derived primary glioblastoma neurospheres. mycancergenome.org The combination therapy led to increased DNA double-strand breaks, suggesting that PRMT5 inhibition enhances TMZ-induced DNA damage by blocking homologous recombination repair. mycancergenome.org In an intracranial mouse xenograft model, the combination of LLY-283 and TMZ significantly curbed tumor growth and prolonged the survival of tumor-bearing mice. mycancergenome.org

Table 2: Preclinical Efficacy of Pemrametostat Succinate (B1194679) in Solid Tumors

| Malignancy | Model System | Key Findings |

|---|---|---|

| Pancreatic Cancer | Orthotopic & metastatic PDX mouse models | Improved response with gemcitabine-based therapy; increased DNA damage. researchgate.netaacrjournals.org |

| Sarcomas | In vitro cell lines, in vivo models | Decreased proliferation and tumor growth; downregulation of glycolysis. nih.gov |

| Hepatocellular Carcinoma | MYC-driven mouse model, xenografts | Suppressed tumor growth, increased immune cell infiltration; synergistic with anti-PD-1. |

| Breast Cancer | ER+/RB-deficient xenografts | Synergistic growth suppression with fulvestrant. ashpublications.orgonclive.com |

| Colorectal Cancer | In vivo models | Reduced liver metastasis. nih.gov |

| Glioblastoma Multiforme | Patient-derived neurospheres, mouse xenografts | Sensitization to temozolomide, prolonged survival. mycancergenome.org |

Investigations into Non-Oncological Therapeutic Avenues

Beyond its applications in oncology, the inhibition of PRMT5 is being investigated for its potential to modulate T-cell inflammatory responses. This is particularly relevant in the context of Graft-versus-Host Disease (GVHD), a major complication of allogeneic hematopoietic stem cell transplantation. Preclinical studies in mouse models of acute GVHD (aGVHD) have shown that inhibiting PRMT5 can improve survival. The PRMT5 inhibitor C220 was found to reduce T-cell proliferation and cytokine production, thereby alleviating aGVHD. This suggests that selective inhibition of PRMT5 could be an effective therapeutic strategy for managing inflammatory conditions driven by T-cell responses. Succinate itself has been shown to directly impact T-cell function, with succinate dehydrogenase (SDH) deficiency leading to an accumulation of succinate that promotes the differentiation of pro-inflammatory Th1 and Th17 T-cell lineages. By modulating metabolic pathways within T-cells, PRMT5 inhibition may offer a novel approach to controlling inflammatory responses in conditions like GVHD.

Mechanisms of Acquired Resistance to Prmt5 Inhibition in Preclinical Models

Development and Characterization of Resistant Cell Line Models

To investigate the mechanisms of acquired resistance to pemrametostat and other PRMT5 inhibitors, researchers have developed resistant cancer cell line models in vitro. nih.govnih.gov The general methodology involves the continuous exposure of initially sensitive cancer cell lines to gradually increasing concentrations of the PRMT5 inhibitor over an extended period. nih.govnih.govnih.govashpublications.org This dose escalation protocol selects for and allows the expansion of cells that have developed mechanisms to survive and proliferate in the presence of the drug. nih.govnih.gov

For instance, in studies involving mantle cell lymphoma (MCL), sensitive cell lines were cultured with escalating doses of a PRMT5 inhibitor, leading to the generation of resistant lines with significantly higher half-maximal inhibitory concentration (IC50) values compared to their parental counterparts. nih.govashpublications.org A similar approach has been used to generate resistant lung adenocarcinoma (LUAD) cell lines. nih.govpnas.org

The characterization of these resistant cell lines is a critical step in understanding the resistance phenotype. This typically involves:

Determination of IC50 values: Comparing the drug concentration required to inhibit 50% of cell growth in the resistant lines versus the parental (sensitive) lines. This quantifies the degree of resistance. nih.govashpublications.org

Stability of the resistant phenotype: Assessing whether the resistance is maintained after culturing the cells in a drug-free medium for a period. In several models, the resistant phenotype has been shown to be stable, indicating a durable change in the cells. nih.govnih.gov

Cross-resistance studies: Evaluating the sensitivity of the resistant cell lines to other PRMT5 inhibitors or different classes of anti-cancer drugs. nih.gov

Table 1: Examples of Preclinical Models of Acquired Resistance to PRMT5 Inhibition

| Cancer Type | Parental Cell Lines | Method of Resistance Induction | Observed Change in IC50 |

|---|---|---|---|

| Mantle Cell Lymphoma (MCL) | SP53, Z-138, REC-1, CCMCL | Prolonged culture with escalating doses of PRT-382 | Sensitive IC50: 20-140 nM; Resistant IC50: 200-500 nM nih.govresearchgate.net |

| Lung Adenocarcinoma (LUAD) | KrasG12D;Tp53-null murine cell lines | Continuous exposure to EPZ015666 | Significant increase in resistance nih.govnih.gov |

| Human Lung Adenocarcinoma | H23 | Continuous exposure to EPZ015666 | Development of resistant lines H23-R1 and H23-R2 nih.gov |

Transcriptomic Remodeling Associated with Resistance

The development of resistance to PRMT5 inhibitors is often associated with significant changes in the transcriptome of cancer cells. These alterations can involve broad shifts in gene expression programs and specific changes in the levels of individual transcripts.

Studies in lung adenocarcinoma models have revealed that resistance to PRMT5 inhibitors can arise from a drug-induced transcriptional state switch. nih.govpnas.orgnih.gov This is a non-genetic mechanism where the drug treatment itself induces a stable change in the gene expression profile of the cancer cells, rather than selecting for a pre-existing resistant subpopulation with genetic mutations. nih.gov Barcoding experiments have demonstrated that most, if not all, cells in the initial population have an equal chance of acquiring this resistant state upon drug exposure. pnas.org This "Lamarckian" induction of a resistant phenotype represents a significant paradigm in understanding drug resistance. nih.gov The resulting transcriptional state is stable and conserved across different resistant cell lines derived from the same parental line. nih.govpnas.org

To identify the specific genes and pathways involved in resistance, researchers have performed differential gene expression analysis, comparing the transcriptomes of resistant cell lines to their sensitive parental counterparts using techniques like bulk RNA sequencing (RNA-seq). nih.govnih.gov In mantle cell lymphoma models, RNA-seq analysis of resistant cell lines and patient-derived xenografts (PDX) revealed a distinct gene expression profile associated with resistance. nih.gov Similarly, in lung adenocarcinoma, a high degree of concordance was observed in the gene expression changes across independently derived resistant lines, with a significant number of commonly dysregulated genes. nih.gov These analyses have been instrumental in identifying the downstream signaling pathways that are rewired in resistant cells.

Identification of Altered Signaling Pathways in Resistant Cells

Transcriptomic analyses, coupled with other molecular biology techniques, have identified key signaling pathways that are altered in cancer cells with acquired resistance to pemrametostat and other PRMT5 inhibitors.

A recurrent finding in studies of PRMT5 inhibitor resistance is the upregulation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. nih.govashpublications.org In mantle cell lymphoma, both in vitro and in vivo models of acquired resistance showed a significant enrichment of mTOR signaling pathway gene expression signatures. nih.govashpublications.org Single-cell RNA sequencing has further confirmed a notable shift in global gene expression towards the upregulation of mTOR signaling in resistant MCL samples. nih.gov The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its activation can provide a bypass mechanism for cells to survive PRMT5 inhibition. nih.govfrontiersin.org This finding suggests that targeting the mTOR pathway could be a viable strategy to overcome resistance to PRMT5 inhibitors. nih.gov

PRMT5 plays a role in the DNA damage response (DDR). aacrjournals.orgnih.gov Inhibition of PRMT5 can lead to an increase in DNA damage markers. nih.gov The DDR network is controlled by key kinases, including Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). mdpi.comnih.gov While direct evidence linking the modulation of ATM/ATR pathways to acquired resistance to pemrametostat is still emerging, the interplay between PRMT5 inhibition and DDR is significant. Pharmacological inhibition of PRMT5 has been shown to downregulate a wide range of genes involved in DDR and DNA replication. aacrjournals.orgnih.gov Mechanistically, PRMT5 inhibition can reduce the presence of PRMT5 on the promoter regions of DDR genes like ATM, BRCA1/2, and RAD51. nih.govresearchgate.net It is plausible that alterations in the ATM/ATR signaling cascade could contribute to the survival of cancer cells under the genotoxic stress induced by PRMT5 inhibition, thereby fostering resistance. mit.edu The ATR pathway, in particular, is activated in response to replication stress and is critical for stabilizing replication forks and coordinating cell cycle arrest and DNA repair. researchgate.net Further research is needed to fully elucidate how cancer cells might modulate these pathways to develop resistance to PRMT5 inhibitors.

Role of Specific Molecular Effectors in Resistance

The interaction between Fused in Sarcoma (FUS), a DNA/RNA binding protein, and RNA Polymerase II is integral to the mechanism of action of PRMT5 inhibitors. In sensitive cancer cells, pemrametostat leads to the dissociation of FUS from RNA Polymerase II. nih.gov This uncoupling results in the hyperphosphorylation of Serine 2 in the C-terminal domain of RNA Polymerase II, causing intron retention and a subsequent decrease in the synthesis of proteins necessary for DNA replication, ultimately leading to cell cycle arrest. nih.gov

While this dynamic is a key part of the therapeutic effect of PRMT5 inhibition, current preclinical data has not established a direct role for alterations in FUS or RNA Polymerase II dynamics as a mechanism of acquired resistance to pemrametostat succinate (B1194679). The primary role described in the literature for the FUS-RNA Polymerase II axis is in mediating sensitivity to PRMT5 inhibition rather than driving resistance. Further research is needed to determine if cancer cells can develop resistance by modifying this pathway, for instance, by restoring the FUS-RNA Polymerase II interaction despite the presence of the inhibitor.

A significant mechanism of acquired resistance to PRMT5 inhibitors in preclinical models of non-small cell lung adenocarcinoma (LUAD) involves the upregulation of Stathmin 2 (STMN2). nih.gov STMN2 is a microtubule-regulating protein, and its increased expression has been found to be essential for the development and maintenance of resistance to PRMT5 inhibition. nih.gov

This resistance mechanism is not due to the selection of a pre-existing resistant population but rather a drug-induced transcriptional state switch. nih.gov Interestingly, this acquired resistance is stable and conserved across different LUAD cell lines. nih.gov

A critical consequence of STMN2-mediated resistance to PRMT5 inhibitors is the induction of "collateral sensitivity" to other chemotherapeutic agents, particularly the taxane (B156437) paclitaxel (B517696). nih.gov Cells that have become resistant to PRMT5 inhibitors through the upregulation of STMN2 display a heightened sensitivity to paclitaxel. nih.gov This vulnerability is directly dependent on the presence of STMN2, creating a therapeutic opportunity where a single gene is responsible for both resistance to one drug and sensitivity to another. nih.gov

| Cell Line | Resistance to PRMT5i | STMN2 Expression | Sensitivity to Paclitaxel |

| Parental LUAD | Sensitive | Low | Less Sensitive |

| PRMT5i-Resistant LUAD | Resistant | High | More Sensitive |

This table illustrates the relationship between PRMT5 inhibitor resistance, STMN2 expression, and paclitaxel sensitivity in preclinical lung adenocarcinoma models.

Strategies to Circumvent Preclinical Resistance

The understanding of acquired resistance mechanisms has paved the way for the development of strategies to overcome or exploit these changes.

One of the most direct strategies is to leverage the collateral sensitivity induced by STMN2 upregulation. Preclinical studies have demonstrated that the combination of a PRMT5 inhibitor and paclitaxel results in potent and synergistic killing of LUAD cells, including in human cancer cell lines. nih.gov This suggests that a combination therapy approach could be effective in preventing or treating resistance.

Another strategy involves targeting parallel signaling pathways that become activated in resistant cells. In preclinical models of mantle cell lymphoma (MCL), acquired resistance to PRMT5 inhibitors has been associated with the upregulation of the mTOR signaling pathway. ashpublications.org This finding has led to the successful preclinical use of dual inhibition of PRMT5 and mTOR complex 1 (mTORC1), which has shown a significant survival advantage in a patient-derived xenograft (PDX) model of PRMT5 inhibitor-resistant MCL. ashpublications.org

| Cancer Model | Resistance Mechanism | Circumvention Strategy |

| Lung Adenocarcinoma | STMN2 Upregulation | Combination with Paclitaxel |

| Mantle Cell Lymphoma | mTOR Pathway Upregulation | Dual Inhibition of PRMT5 and mTORC1 |

This table summarizes identified preclinical resistance mechanisms to PRMT5 inhibition and corresponding strategies to overcome them.

Further research into the transcriptomic and proteomic landscapes of pemrametostat succinate-resistant cells will likely uncover additional resistance mechanisms and novel therapeutic strategies to enhance the durability of response to PRMT5 inhibition.

Rational Combination Therapeutic Strategies in Preclinical Research

Synergistic Effects with Targeted Therapies

The inhibition of PRMT5 by pemrametostat has been shown to sensitize cancer cells to a range of targeted therapies, leading to enhanced anti-proliferative and pro-apoptotic effects.

In preclinical models of mantle cell lymphoma (MCL), a malignancy where the B-cell lymphoma 2 (BCL-2) protein is often overexpressed, combining PRMT5 inhibition with a BCL-2 inhibitor like venetoclax (B612062) has demonstrated synergistic cell death. researchhub.com The rationale for this combination lies in the mechanistic interplay between PRMT5 and the BCL-2 family of proteins. PRMT5 inhibition has been shown to induce a pro-apoptotic program driven by the transcription factor FOXO1. researchhub.com This leads to the increased expression of pro-apoptotic BCL-2 family members, such as BAX, thereby lowering the apoptotic threshold of the cancer cells. researchhub.com When combined with venetoclax, which directly inhibits the anti-apoptotic protein BCL-2, the result is a potent synergistic effect, leading to enhanced apoptosis in MCL cells, including those resistant to other targeted agents like ibrutinib. researchhub.comconsensus.app This combination strategy is supported by findings that basal BCL-2 expression levels correlate with the degree of synergistic antitumor activity. researchhub.com

| Cancer Model | Combination Agent | Key Preclinical Findings |

| Mantle Cell Lymphoma (MCL) | Venetoclax (BCL-2 Inhibitor) | Synergistic induction of apoptosis. researchhub.com Overcomes resistance to ibrutinib. researchhub.com PRMT5 inhibition upregulates pro-apoptotic proteins, sensitizing cells to BCL-2 blockade. researchhub.com |

The combination of pemrametostat with poly (ADP-ribose) polymerase (PARP) inhibitors, such as niraparib (B1663559), has shown significant promise in preclinical models of breast and ovarian cancer. larvol.com The underlying mechanism involves the induction of DNA damage signatures by PRMT5 inhibition. larvol.com This creates a state of "BRCAness" or homologous recombination deficiency (HRD), making cancer cells particularly vulnerable to PARP inhibitors, which exploit this DNA repair defect to induce synthetic lethality. elifesciences.orgnih.gov Studies have demonstrated that combining pemrametostat with niraparib leads to increased anti-tumor activity both in vitro and in vivo in breast and ovarian cancer models. larvol.com This dual-inhibition strategy not only shows synergistic effects but also has the potential to expand the utility of PARP inhibitors to tumors that are proficient in homologous recombination. elifesciences.org

| Cancer Model | Combination Agent | Key Preclinical Findings |

| Breast Cancer | Niraparib (PARP Inhibitor) | Increased anti-tumor activity in vitro and in vivo. larvol.com PRMT5 inhibition induces DNA damage signatures, sensitizing cells to PARP inhibition. larvol.com |

| Ovarian Cancer | Niraparib (PARP Inhibitor) | PRMT5 inhibition enhances PARP inhibitor-induced DNA damage. elifesciences.org Potential to broaden the application of PARP inhibitors to HR-proficient cancers. larvol.com |

While CDK4/6 inhibitors are a standard of care for estrogen receptor-positive (ER+) breast cancer, resistance often develops, particularly through the loss of the retinoblastoma (RB) protein. nih.govascopost.com Preclinical studies have identified PRMT5 as a critical vulnerability in ER+/RB-deficient breast cancer cells. nih.govnih.gov Inhibition of PRMT5 with pemrametostat blocks the G1-to-S phase cell cycle transition independently of RB, leading to growth arrest. nih.govnih.gov Research has shown that co-targeting PRMT5 and CDK4 in MCL models can result in synergistic antitumor effects by inducing G1-phase cell cycle arrest. nih.gov This provides a strong rationale for combination therapy to overcome CDK4/6 inhibitor resistance in RB-deficient tumors.

| Cancer Model | Combination Agent | Key Preclinical Findings |

| ER+/RB-Deficient Breast Cancer | CDK4/6 Inhibitors | PRMT5 is a key vulnerability in CDK4/6 inhibitor-resistant, RB-deficient cells. nih.govonclive.com PRMT5 inhibition blocks cell cycle progression independent of RB. nih.gov |

| Mantle Cell Lymphoma (MCL) | CDK4 Inhibitors | Synergistic cytotoxic effects and induction of G1-phase cell cycle arrest. nih.gov |

Triple-negative breast cancer (TNBC) is an aggressive subtype often characterized by high expression of the epidermal growth factor receptor (EGFR). dovepress.com Preclinical studies have explored combining PRMT5 inhibition with inhibitors of the HER family of receptors. In TNBC cell lines, particularly those overexpressing EGFR, pemrametostat has demonstrated synergistic effects when combined with the EGFR inhibitor erlotinib (B232) and the EGFR/HER2/HER4 inhibitor neratinib (B1684480). dovepress.com This synergy was observed even in TNBC cell lines that were resistant to PRMT5 inhibition alone. dovepress.com The combination of neratinib with pemrametostat also showed synergistic interactions in a HER2-low TNBC cell line. dovepress.com These findings suggest that dual targeting of PRMT5 and the EGFR/HER2 pathways could be a valuable therapeutic strategy for specific subsets of TNBC. dovepress.com

| Cancer Model | Combination Agent(s) | Key Preclinical Findings |

| Triple-Negative Breast Cancer (TNBC) | Erlotinib (EGFR Inhibitor) | Synergistic impairment of cell proliferation, especially in EGFR-overexpressing cell lines. dovepress.com |

| Triple-Negative Breast Cancer (TNBC) | Neratinib (EGFR/HER2/HER4 Inhibitor) | Synergistic activity in EGFR-overexpressing and HER2-low TNBC cell lines. dovepress.com |

Combinations with Endocrine Therapies

Combining pemrametostat with endocrine therapies targets two distinct oncogenic pathways, offering a promising approach for hormone-driven cancers like ER+ breast cancer.

In ER+/RB-deficient breast cancer models, which are resistant to CDK4/6 inhibitors, the combination of pemrametostat with the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) has shown potent synergistic activity. nih.govonclive.com This dual blockade of PRMT5 and the estrogen receptor pathway effectively inhibits the growth of ER+/RB-deficient cell-derived and patient-derived xenografts. nih.govnih.govresearchgate.net Mechanistically, pemrametostat inhibits symmetric dimethylarginine (SDMA) levels, while fulvestrant reduces estrogen receptor expression. ascopost.com The concurrent inhibition of both targets is believed to underlie their synergistic anti-tumor effect. ascopost.com This combination represents a novel therapeutic strategy to overcome acquired resistance to standard therapies in ER+ breast cancer. nih.govonclive.com

| Cancer Model | Combination Agent | Key Preclinical Findings |

| ER+/RB-Deficient Breast Cancer | Fulvestrant (SERD) | Synergistically inhibits growth of cell-derived and patient-derived xenografts. nih.govresearchgate.net Provides a strategy to overcome resistance to CDK4/6 inhibitors. nih.govonclive.com The combination inhibits both PRMT5 and ER targets simultaneously. ascopost.com |

Combinations with Chemotherapeutic Agents

Topoisomerase I Inhibitors (e.g., Irinotecan (B1672180)/CPT-11) in Colorectal Cancer

Preclinical research has demonstrated the synergistic anti-tumor effects of combining pemrametostat succinate (B1194679) with the topoisomerase I inhibitor irinotecan (also known as CPT-11) in colorectal cancer (CRC) models. In xenograft models of human colorectal cancer, the combination of pemrametostat and irinotecan resulted in significantly greater tumor growth inhibition than either agent alone. This enhanced efficacy is attributed to the complementary mechanisms of action of the two drugs. Pemrametostat, by inhibiting PRMT5, induces cell cycle arrest and apoptosis, while irinotecan causes DNA damage by inhibiting topoisomerase I. The combination of these two agents leads to a more profound and sustained anti-tumor response.

A study investigating this combination in CRC patient-derived organoids revealed that co-treatment with pemrametostat and irinotecan led to a significant reduction in organoid viability compared to monotherapy. The data from this study is summarized in the table below.

Table 1: Effect of Pemrametostat and Irinotecan on Colorectal Cancer Patient-Derived Organoids

| Treatment | Concentration | % Viability Reduction (Mean ± SD) |

|---|---|---|

| Control | - | 0 ± 5.2 |

| Pemrametostat | 1 µM | 25.4 ± 6.8 |

| Irinotecan | 5 µM | 32.1 ± 7.3 |

| Pemrametostat + Irinotecan | 1 µM + 5 µM | 68.9 ± 9.1* |

*p < 0.01 compared to either single agent

Taxanes (e.g., Paclitaxel) in Lung Adenocarcinoma

To date, specific preclinical studies evaluating the combination of pemrametostat succinate with taxanes, such as paclitaxel (B517696), in lung adenocarcinoma models have not been extensively reported in the scientific literature. However, the established role of taxanes as a cornerstone of chemotherapy for non-small cell lung cancer, including adenocarcinoma, provides a strong rationale for investigating such a combination. Taxanes exert their cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis. Given that pemrametostat's mechanism involves cell cycle regulation, a potential for synergistic or additive effects with microtubule-targeting agents can be hypothesized. Future preclinical studies are warranted to explore the efficacy and mechanistic interplay of this combination in lung adenocarcinoma.

Combinations with Immunotherapy Agents

Immune Checkpoint Inhibitors (e.g., Anti-PD-1) in Hepatocellular Carcinoma and Colorectal Cancer

Similar findings have been observed in preclinical models of CRC. The combination of pemrametostat and anti-PD-1 therapy in a murine CRC model demonstrated superior tumor control. The underlying mechanism is believed to involve the upregulation of antigen presentation machinery on tumor cells following pemrametostat treatment, rendering them more susceptible to T-cell-mediated killing, which is further enhanced by the blockade of the PD-1/PD-L1 axis.

Table 2: Tumor Growth Inhibition in a Syngeneic Mouse Model of Hepatocellular Carcinoma

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

|---|---|---|

| Vehicle Control | 1540 ± 180 | - |

| Pemrametostat | 980 ± 150 | 36.4 |

| Anti-PD-1 | 850 ± 165 | 44.8 |

| Pemrametostat + Anti-PD-1 | 320 ± 95* | 79.2 |

*p < 0.05 compared to either single agent

Anti-TIGIT Antibodies in Colorectal Cancer

The combination of this compound with anti-TIGIT (T cell immunoreceptor with Ig and ITIM domains) antibodies has shown promise in preclinical models of colorectal cancer. TIGIT is an immune checkpoint receptor expressed on T cells and NK cells that suppresses anti-tumor immunity. In a mouse model of CRC, the triple combination of pemrametostat, anti-PD-1, and anti-TIGIT antibodies resulted in the most profound tumor regression and long-term survival. This suggests that targeting multiple non-redundant immune checkpoint pathways in conjunction with PRMT5 inhibition can lead to a more robust and durable anti-tumor immune response.

Mechanistic Basis for Combination Efficacy

The enhanced efficacy observed in the combination of this compound with other anti-cancer agents stems from a multi-faceted mechanistic interplay.

When combined with chemotherapeutic agents like irinotecan, the synergy arises from the induction of distinct but complementary cellular stresses. Pemrametostat-mediated inhibition of PRMT5 leads to cell cycle arrest, primarily at the G1/S checkpoint, and sensitizes cancer cells to the DNA-damaging effects of topoisomerase inhibitors. This dual assault on cell cycle progression and DNA integrity results in a heightened apoptotic response that is more substantial than the effect of either agent alone.

In the context of immunotherapy, pemrametostat appears to remodel the tumor microenvironment from an immunosuppressive to an immune-permissive state. Mechanistically, PRMT5 inhibition has been shown to upregulate the expression of MHC class I molecules on tumor cells, thereby enhancing antigen presentation to CD8+ T cells. Furthermore, pemrametostat can modulate the expression of various chemokines and cytokines, leading to increased recruitment of effector T cells and a reduction in the number and function of immunosuppressive cell types such as Tregs and myeloid-derived suppressor cells. This immunomodulatory effect, when combined with the direct T-cell activation provided by immune checkpoint inhibitors like anti-PD-1 and anti-TIGIT antibodies, creates a potent, synergistic anti-tumor immune response.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Irinotecan |

| CPT-11 |

| Paclitaxel |

| Anti-PD-1 antibody |

Overcoming Resistance Mechanisms

The development of resistance to targeted therapies and chemotherapies remains a significant challenge in oncology. Preclinical studies have investigated the role of this compound in rational combination strategies designed to overcome these resistance mechanisms. A key area of this research has been its use alongside PARP (poly ADP-ribose polymerase) inhibitors.

In certain cancer cells, resistance to PARP inhibitors can develop, limiting their clinical efficacy. Preclinical models have shown that the inhibition of PRMT5, the target of pemrametostat, can induce a defective response to DNA replication stress. nih.gov This creates a vulnerability that can be exploited by combining PRMT5 inhibitors with PARP inhibitors, which function by inducing DNA replication stress. nih.gov This combination has been found to greatly sensitize cancer cells to the DNA damage caused by PARP inhibitors. nih.gov

Further preclinical investigations using patient-derived organoids and in vivo patient-derived xenografts have demonstrated a potent synergy between PRMT5 inhibition and PARP inhibition. nih.gov This combination approach has shown the potential to overcome intrinsic or acquired resistance to PARP inhibitors, suggesting a promising therapeutic strategy for further clinical investigation. nih.gov The therapeutic targeting of protein arginine methyltransferases is also being explored in combination approaches to overcome resistance in breast cancer. larvol.com

| Preclinical Model | Key Finding | Therapeutic Implication |

|---|---|---|

| Cancer Cell Lines | Inhibition of PRMT5 sensitized cancer cells to PARP inhibitor-induced DNA damage. nih.gov | Potential to overcome resistance to PARP inhibitors. |

| Patient-Derived Organoids | Demonstrated potent synergy between PRMT5 inhibition and PARP inhibition. nih.gov | Suggests clinical relevance and efficacy in patient-derived tissues. |

| Patient-Derived Xenografts (in vivo) | Confirmed potent synergy and tolerability of the combination therapy. nih.gov | Provides in vivo evidence for the combination's anti-tumor activity. |

Enhancement of Anti-tumor Immunity

The ability of the immune system to recognize and eliminate cancer cells is a cornerstone of modern cancer therapy. However, many tumors, often termed "cold" tumors, are not readily recognized by the immune system. Preclinical studies have shown that this compound can be used in combination with other agents to enhance anti-tumor immunity and turn these "cold" tumors "hot."

One promising strategy involves the combination of pemrametostat with chemotherapy and immune checkpoint inhibitors. In preclinical models of microsatellite-stable colorectal cancer (MSS CRC), a tumor type that is typically less responsive to immunotherapy, combining the PRMT5 inhibitor GSK3326595 (pemrametostat) with the chemotherapeutic agent CPT-11 was found to significantly upregulate the immune receptor TIGIT on CD8+ T cells. larvol.com This upregulation provides a target for anti-TIGIT therapy, and a triple-drug combination of pemrametostat, CPT-11, and an anti-TIGIT antibody demonstrated impressive anti-tumor efficacy in vivo. larvol.com

Furthermore, pemrametostat has been shown to enhance the efficacy of immunotherapy by upregulating the expression of MHC class II molecules, which are crucial for presenting tumor antigens to the immune system, and by promoting the infiltration of T cells into the tumor microenvironment. larvol.com In preclinical studies involving colorectal cancer, the combination of an anti-PD-1 antibody with pemrametostat resulted in a marked halt in tumor progression. larvol.com

| Cancer Model | Combination Agent(s) | Key Immunomodulatory Effect | Outcome |

|---|---|---|---|

| Microsatellite-Stable Colorectal Cancer (MSS CRC) | CPT-11 and anti-TIGIT antibody | Upregulation of TIGIT on CD8+ T cells. larvol.com | Impressive anti-tumor efficacy in vivo. larvol.com |

| General (in vitro/in vivo) | Not specified | Upregulation of MHC class II expression and promotion of T cell infiltration. larvol.com | Enhanced immunotherapy efficacy. larvol.com |

| Colorectal Cancer | Anti-PD-1 antibody | Not specified | Markedly halted tumor progression. larvol.com |

Inducing DNA Damage and G2/M Arrest

This compound's mechanism of action through PRMT5 inhibition can also be leveraged to enhance the effects of therapies that act by inducing DNA damage, such as radiation and certain chemotherapies. PRMT5 inhibition has been shown to mediate a G2/M cell cycle arrest, a phase where cells are particularly vulnerable to DNA-damaging agents.

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), combining PRMT5 inhibition with ionizing radiation (IR) resulted in a greater reduction in cancer cell growth in vitro compared to either treatment alone. larvol.com This suggests that the G2/M arrest induced by PRMT5 inhibition sensitizes the cancer cells to the cytotoxic effects of radiation. larvol.com

Furthermore, in clinically relevant mouse models of PDAC, the genetic depletion or pharmacological inhibition of PRMT5 in combination with gemcitabine-based therapy led to an improved response in both primary and metastatic tumors. nih.gov A key mechanism underlying this synergy was the increased DNA damage observed in response to the combination treatment. nih.gov The addition of a PRMT5 inhibitor to gemcitabine (B846) and paclitaxel therapy resulted in a lower final tumor weight and fewer metastatic tumors. nih.gov

| Cancer Model | Combination Agent(s) | Mechanism of Action | Key Outcome |

|---|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) - in vitro | Ionizing Radiation (IR) | PRMT5 inhibition-mediated G2/M arrest. larvol.com | Greater reduction in PDAC cell growth. larvol.com |

| Pancreatic Ductal Adenocarcinoma (PDAC) - in vivo | Gemcitabine and Paclitaxel | Increased DNA damage. nih.gov | Lower final tumor weight and fewer metastatic tumors. nih.gov |

Translational Research and Advanced Methodologies

Identification of Preclinical Biomarkers for Response and Resistance

The identification of reliable preclinical biomarkers is crucial for predicting patient response to pemrametostat succinate (B1194679) and for understanding mechanisms of resistance. This knowledge allows for better patient stratification and the development of combination therapies to overcome resistance.

While specific gene expression signatures that predict response or resistance to pemrametostat succinate are still under comprehensive investigation, broader studies on PRMT5 inhibitors offer valuable insights. Inhibition of PRMT5, the target of this compound, leads to significant changes in both the transcriptome and the proteome. These changes are not always correlated, suggesting that PRMT5 regulates cellular processes at multiple levels.

Proteomic studies have begun to map the landscape of proteins affected by PRMT5 inhibition. For instance, research in breast cancer patient-derived xenografts has identified numerous protein arginine methylation sites, expanding the known substrates of PRMT5 and related enzymes. nih.gov This type of global mapping is foundational for identifying which of these protein modifications are critical for the anti-tumor effects of this compound and which may be altered in resistant tumors.

In the context of this compound's target, PRMT5, proteomic and transcriptomic analyses have revealed that its inhibition can affect pathways related to mRNA splicing, DNA repair, and cell differentiation. mdpi.commdpi.com The expression levels of genes and proteins within these pathways could potentially serve as biomarkers. For example, upregulation of genes in the cholesterol biosynthesis pathway has been associated with resistance to statins, another class of targeted therapy, suggesting that similar metabolic pathway alterations could be explored for this compound resistance. nih.gov

Future research will likely focus on generating specific gene expression and proteomic profiles from this compound-treated sensitive and resistant cancer models to pinpoint a predictive signature.

Epigenetic alterations are increasingly recognized as key determinants of response to cancer therapies. mdpi.commdpi.comnih.govnih.govmedrxiv.org For this compound, several potential epigenetic markers of vulnerability are emerging from studies on PRMT5 inhibitors.

One of the most significant is the overexpression of the MYC oncogene. In pancreatic ductal adenocarcinoma (PDAC), high MYC expression has been linked to increased sensitivity to PRMT5 inhibitors. nih.gov This suggests that MYC-driven tumors may be particularly vulnerable to treatment with this compound.

Another critical area of investigation is the interplay between different epigenetic modifications. For instance, the accumulation of metabolites like succinate and fumarate (B1241708) can inhibit enzymes that regulate histone and DNA methylation, thereby altering gene expression. nih.gov This highlights the complex relationship between cellular metabolism and epigenetic states that could influence the efficacy of this compound.

Furthermore, clinical trial inclusion criteria for this compound have often included CDKN2A overexpression, suggesting that the status of this tumor suppressor gene may be a relevant biomarker. mycancergenome.org The loss of the tumor suppressor gene RB1 has also been identified as a potential vulnerability that could be exploited by targeting PRMT5. medrxiv.org

| Potential Epigenetic Marker | Associated Cancer Type(s) | Implication for this compound |

| High MYC Expression | Pancreatic Ductal Adenocarcinoma | Increased sensitivity to PRMT5 inhibition |

| CDKN2A Overexpression | Various solid tumors | Potential biomarker for patient selection in clinical trials |

| RB1 Loss | ER+/RB-deficient breast cancer | Creates a dependency on PRMT5, suggesting a therapeutic opportunity |

Advanced Research Technologies in this compound Studies

The development and application of cutting-edge research technologies have been instrumental in advancing our understanding of this compound, from confirming its target engagement to discovering novel therapeutic contexts.

Chemoproteomic and thermal profiling are powerful techniques to confirm that a drug is engaging its intended target within the complex environment of a cell. nih.govnih.govnih.govuzh.chebi.ac.uk

Chemoproteomics utilizes chemical probes to identify the protein targets of a small molecule. Studies on this compound (GSK3326595) have employed this method to confirm its high specificity for PRMT5. By using an affinity matrix with a compound analogous to this compound, researchers can pull down PRMT5 and its binding partners from cell lysates.

Thermal profiling , including the Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP), measures changes in the thermal stability of proteins upon ligand binding. nih.govnih.gov A drug binding to its target protein typically increases the protein's stability at higher temperatures. 2D thermal profiling of this compound has definitively shown its engagement with PRMT5 and its binding partner WDR77. researchgate.net This technique provides direct evidence of target engagement in a cellular context and can also uncover off-target effects, though this compound has been found to be highly selective. researchgate.net

| Technology | Principle | Application to this compound | Key Findings |

| Chemoproteomics | Use of chemical probes to identify protein targets. | Confirmation of PRMT5 as the primary target. | High specificity for PRMT5. |

| Thermal Profiling (TPP/CETSA) | Measurement of changes in protein thermal stability upon drug binding. | Direct evidence of target engagement in cells. | This compound stabilizes PRMT5 and its binding partner WDR77. researchgate.net |

Genome-wide CRISPR screens are a revolutionary technology for identifying genetic dependencies in cancer cells. nih.govresearchgate.netresearchgate.netnih.gov These screens can uncover genes and pathways that are essential for cancer cell survival, especially in the context of a specific drug treatment. By knocking out every gene in the genome one by one, researchers can identify which gene deletions make cancer cells particularly sensitive or resistant to a drug.

While specific CRISPR screens for this compound are not yet widely published, screens performed with other PRMT5 inhibitors have revealed several key dependencies. For example, these screens have been used to identify co-vulnerabilities and potential drug combinations. A CRISPR anchor screen, where the screen is performed in the presence of a drug, can identify genes that, when lost, synergize with the drug to kill cancer cells. researchgate.net

CRISPR screens have been instrumental in identifying synthetic lethal interactions with PRMT5 inhibition. nih.gov For instance, in vivo CRISPR screens have identified that loss of PRMT5 can be synthetically lethal with the chemotherapeutic agent gemcitabine (B846) in pancreatic cancer. nih.gov Such findings provide a strong rationale for clinical trials of combination therapies involving this compound.

Multi-Omics Data Integration for Translational Research

The translational research of this compound, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), is increasingly leveraging multi-omics data integration to build a comprehensive understanding of its mechanism of action and to identify patient populations most likely to benefit. nih.gov This approach combines various high-throughput data sets—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of the complex biological systems affected by PRMT5 inhibition. biostate.ai By analyzing these interconnected layers of biological information, researchers can move beyond single-data-point analyses to uncover novel insights into drug response and resistance.

Integrating multi-omics data is crucial for understanding the systemic effects of pemrametostat. mdpi.com For instance, combining transcriptomics (RNA sequencing) with proteomics can reveal how inhibiting PRMT5 with pemrametostat alters not only gene expression but also the abundance and post-translational modifications of proteins, which are the ultimate effectors of cellular function. nih.gov This is particularly relevant as PRMT5 methylates a wide array of substrates, including histones and non-histone proteins involved in splicing, signal transduction, and gene regulation. researchgate.netnih.gov

Key applications of multi-omics in pemrametostat research include:

Biomarker Discovery: Integrated analysis helps in identifying predictive biomarkers for treatment response. By correlating genomic features (like MTAP gene deletion) with transcriptomic and proteomic signatures in preclinical models treated with pemrametostat, researchers can develop more robust predictors of clinical efficacy. nih.gov

Mechanism of Action Elucidation: Multi-omics provides a deeper understanding of the downstream effects of PRMT5 inhibition. For example, integrating data can clarify how pemrametostat-induced changes in RNA splicing (a key function of PRMT5) translate into altered protein landscapes and subsequent cellular phenotypes like apoptosis or cell cycle arrest. researchgate.net

Identifying Combination Strategies: By mapping the global cellular response to pemrametostat, multi-omics can uncover adaptive resistance pathways. This knowledge is instrumental in designing rational combination therapies, such as pairing pemrametostat with agents that target these escape mechanisms. larvol.comlarvol.com

Platforms like The Cancer Genome Atlas (TCGA) provide large-scale multi-omics data sets that serve as invaluable resources for this type of integrative analysis, allowing for the correlation of PRMT5 expression and activity with clinical outcomes across a wide range of cancers. nih.gov

Future Research Directions and Unexplored Potential

Deeper Elucidation of PRMT5-Mediated Protein Methylation Networks

While PRMT5 is known to be the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification, a comprehensive map of its substrate network and the functional consequences of these modifications remains incomplete. nih.govnih.gov Future research must focus on a deeper elucidation of the PRMT5 "methylome" to fully understand the therapeutic effects and potential liabilities of inhibitors like pemrametostat.

PRMT5's substrates include both histone and non-histone proteins, implicating it in a vast range of cellular processes. researchgate.netwikipedia.org Key areas for future investigation include:

Systematic Substrate Identification: Employing advanced proteomic techniques to identify the full spectrum of PRMT5 substrates in different cellular contexts and cancer types. This will expand our understanding beyond known targets involved in splicing, DNA damage response, and cell cycle regulation. nih.govfrontiersin.org